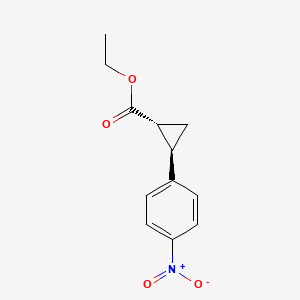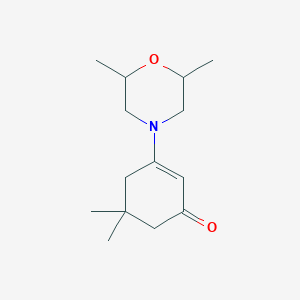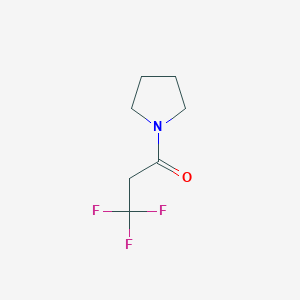![molecular formula C12H20N2O2 B6615646 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine CAS No. 1341619-86-0](/img/structure/B6615646.png)
4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine, otherwise known as DMOC-CHX, is a novel small molecule that has recently become of interest in the scientific community due to its potential applications in research. DMOC-CHX is a cyclic amine that has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a fluorescent probe for biological imaging, and as an inhibitor of enzymes. This molecule has been studied for its potential to be used in a variety of scientific fields, including biochemistry, pharmacology, and drug development.
Aplicaciones Científicas De Investigación
DMOC-CHX has a variety of scientific applications, including as a fluorescent probe for biological imaging, as an inhibitor of enzymes, and as a reagent for the synthesis of other compounds. DMOC-CHX has been used as a fluorescent probe for biological imaging due to its ability to bind to a variety of biological targets, including proteins, DNA, and lipids. This molecule has also been used as an inhibitor of enzymes, as it has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase. Finally, DMOC-CHX has been used as a reagent for the synthesis of other compounds, as it has been used as a starting material in the synthesis of a variety of compounds, including peptides and other small molecules.
Mecanismo De Acción
The mechanism of action of DMOC-CHX is not yet fully understood. However, it is believed that this molecule acts as a competitive inhibitor of enzymes, such as acetylcholinesterase. It is thought that DMOC-CHX binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOC-CHX are not yet fully understood. However, this molecule has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids. Additionally, DMOC-CHX has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Furthermore, DMOC-CHX has been shown to have anti-inflammatory and anti-bacterial properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMOC-CHX in laboratory experiments include its low cost and its ease of synthesis. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, making it a useful tool for biological imaging. However, there are some limitations to using DMOC-CHX in laboratory experiments. For example, the mechanism of action of this molecule is not yet fully understood, and its effects on living organisms have not yet been studied in detail. Furthermore, DMOC-CHX has been shown to be a competitive inhibitor of acetylcholinesterase, which could potentially lead to undesirable side effects in living organisms.
Direcciones Futuras
The potential future directions for DMOC-CHX research include further investigation of its mechanism of action, its effects on living organisms, and its potential applications. Additionally, further research could be conducted to explore the potential of DMOC-CHX as a drug candidate. Furthermore, research could be conducted to explore the potential of DMOC-CHX as a fluorescent probe for biological imaging. Finally, further research could be conducted to explore the potential of DMOC-CHX as a reagent for the synthesis of other compounds.
Métodos De Síntesis
DMOC-CHX is synthesized using a cyclization reaction between dimethyl 1,2-oxazol-4-ylmethoxy and cyclohexan-1-amine. In this reaction, the dimethyl 1,2-oxazol-4-ylmethoxy acts as a nucleophile, attacking the cyclohexan-1-amine molecule at the carbon-nitrogen bond. The reaction is catalyzed by a strong base, such as potassium tert-butoxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction takes place at room temperature and is typically complete within 24 hours.
Propiedades
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h10-11H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJRRBYBMSNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


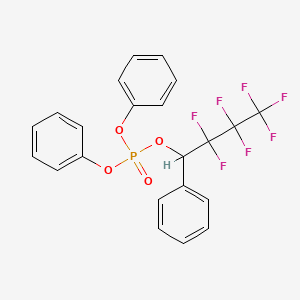
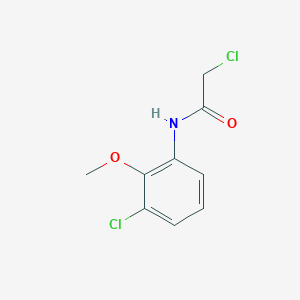
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)

